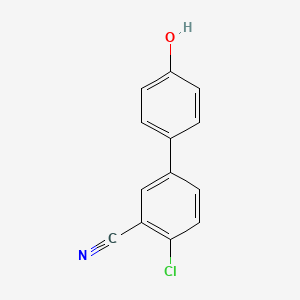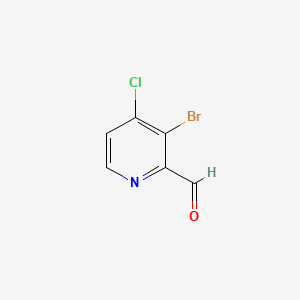
(S)-N-Boc-3-cyanomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Boc-3-cyanomorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a cyanide group and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-3-cyanomorpholine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-3-hydroxymorpholine.
Protection: The hydroxyl group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-3-hydroxymorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Cyanation: The protected intermediate is then subjected to cyanation
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-N-Boc-3-cyanomorpholine undergoes various chemical reactions, including:
Oxidation: The cyanide group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The cyanide group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are used for deprotection.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Deprotected morpholine derivatives.
Applications De Recherche Scientifique
(S)-N-Boc-3-cyanomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-N-Boc-3-cyanomorpholine is primarily determined by its functional groups. The cyanide group can participate in nucleophilic addition reactions, while the Boc group provides protection during synthetic transformations. The morpholine ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
®-N-Boc-3-cyanomorpholine: The enantiomer of (S)-N-Boc-3-cyanomorpholine with similar chemical properties but different stereochemistry.
N-Boc-4-cyanomorpholine: A structural isomer with the cyanide group at the 4-position instead of the 3-position.
N-Boc-3-cyanopiperidine: A related compound with a piperidine ring instead of a morpholine ring.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a cyanide group and a Boc protecting group. This combination of features makes it a valuable intermediate in asymmetric synthesis and the development of chiral drugs.
Propriétés
IUPAC Name |
tert-butyl (3S)-3-cyanomorpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBSEJKNKHZYKD-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657775 |
Source


|
| Record name | tert-Butyl (3S)-3-cyanomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257856-86-2 |
Source


|
| Record name | tert-Butyl (3S)-3-cyanomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572343.png)
![3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B572345.png)
![1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B572346.png)




![methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B572355.png)

![tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572359.png)


